molecular formula C15H16ClN5 B11212575 N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212575
M. Wt: 301.77 g/mol
InChI Key: OBVOFOIHBQVDMN-UHFFFAOYSA-N
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Description

N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a butyl group at the nitrogen atom and a chlorophenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting compound is further cyclized with guanidine to form the pyrazolopyrimidine core. Finally, the butyl group is introduced through alkylation using butyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups.

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

N-butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-2-3-7-17-14-13-9-20-21(15(13)19-10-18-14)12-6-4-5-11(16)8-12/h4-6,8-10H,2-3,7H2,1H3,(H,17,18,19)

InChI Key

OBVOFOIHBQVDMN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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